(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
Description
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide, commonly known as the (S)-enantiomer of prilocaine, is an amide-type local anesthetic. Its molecular formula is C₁₃H₂₀N₂O (molecular weight: 220.31 g/mol) . Unlike the racemic mixture (RS-prilocaine) used clinically, the (S)-isomer is less toxic than its (R)-counterpart . Prilocaine is structurally characterized by a toluidine backbone (2-methylphenyl group) and a secondary amine (propylamino) side chain, differentiating it from other amide anesthetics like lidocaine . It is primarily used in regional nerve blocks and topical formulations (e.g., EMLA Cream) due to its rapid onset and moderate duration of action .
Properties
IUPAC Name |
(2S)-N-(2-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-31-7 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Comparative Analysis of Methodologies
Table 1 summarizes two industrial-scale embodiments from CN102093248A, highlighting reagent ratios and yields .
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| o-Toluidine (kg) | 30 | 30 |
| K₂CO₃ (kg) | 58 | 39 |
| 2-Chloropropionyl Chloride (kg) | 53 | 35 |
| Intermediate Yield (kg) | 51 | 50 |
| Propylamine (kg) | 80 | 60 |
| Prilocaine Base Yield (kg) | 48.5 | 49 |
| Final HCl Salt Yield (kg) | 54 | 55 |
Key Observations
-
Reducing potassium carbonate from 58 kg to 39 kg marginally improves intermediate yield (50 kg vs. 51 kg) .
-
Propylamine excess (2.5–3.0 equiv) ensures complete amination without byproducts .
Stereochemical Considerations and Limitations
Available methods produce racemic N-(2-methylphenyl)-2-(propylamino)propanamide, necessitating post-synthetic resolution for the (S)-enantiomer. While chiral chromatography or enzymatic resolution could isolate the desired stereoisomer, these steps are absent in current industrial protocols . Asymmetric synthesis using chiral catalysts or auxiliaries remains unexplored in the reviewed literature, representing a critical gap for future research.
Characterization and Quality Control
While spectral data (NMR, IR) are omitted in patents, physicochemical properties from related compounds provide indirect insights:
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted anilide compounds.
Scientific Research Applications
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Pharmacological Differences
Table 1: Key Structural and Pharmacological Properties
Enantiomeric Differences
- Toxicity : The (R)-enantiomer of prilocaine exhibits significantly higher systemic toxicity compared to the (S)-isomer in animal models . This mirrors trends seen in bupivacaine, where the (S)-enantiomer (ropivacaine) is safer .
- Efficacy: Both enantiomers show comparable local anesthetic activity in vivo, though in vitro studies suggest minor differences in receptor binding .
Pharmacokinetic and Metabolic Profiles
- Metabolism : Prilocaine is metabolized in the liver to o-toluidine, a compound linked to methemoglobinemia. This risk is lower with the (S)-isomer due to reduced accumulation of toxic metabolites .
- Solubility : As a hydrochloride salt, prilocaine has improved water solubility (used in injectable forms), similar to lidocaine and articaine .
Biological Activity
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide is a chiral amide compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19N2O
- Molecular Weight : 219.31 g/mol
- CAS Number : 2204-84-6
The compound features a propylamino group attached to a phenyl ring, which contributes to its biological activity similar to that of local anesthetics.
This compound primarily exhibits its biological effects through the inhibition of sodium channels. This action prevents the propagation of nerve impulses, resulting in analgesic effects. The compound's mechanism can be summarized as follows:
- Binding to Sodium Channels : The compound interacts with voltage-gated sodium channels, stabilizing them in an inactive state.
- Inhibition of Nerve Impulses : By blocking sodium influx, it disrupts the depolarization phase of action potentials in neurons.
This mechanism is akin to that of other local anesthetics such as lidocaine and prilocaine, which also target sodium channels to provide pain relief.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties comparable to established local anesthetics. It has been shown to effectively reduce pain in various animal models, making it a candidate for further clinical evaluation.
Case Studies
- Study on Pain Models : In a controlled study involving rat models, this compound demonstrated a reduction in pain response similar to lidocaine. The study measured withdrawal latency times in response to thermal stimuli, showing significant analgesic effects at doses comparable to those used clinically for lidocaine.
- Comparative Efficacy Study : A comparative study evaluated the efficacy of this compound against other local anesthetics. Results indicated that it provided rapid onset and prolonged duration of analgesia, suggesting its potential as a viable alternative in clinical settings .
Interaction with Other Biological Molecules
The compound has been studied for its interactions with various biomolecules beyond sodium channels:
- Reactive Oxygen Species (ROS) : Studies have shown that this compound has lower antioxidant activity compared to other local anesthetics like prilocaine and lidocaine. This property may influence its overall safety profile and therapeutic applications .
- Enzyme Inhibition : Preliminary research suggests potential inhibitory effects on certain enzymes involved in pain signaling pathways, although further studies are needed to elucidate these interactions fully.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Lidocaine | Amide | Local anesthetic; sodium channel blocker |
| Prilocaine | Amide | Local anesthetic; moderate antioxidant activity |
| This compound | Amide | Local anesthetic; sodium channel blocker with unique efficacy profile |
Q & A
Basic: What are the critical steps in synthesizing (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide, and how is stereochemical purity ensured?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 2-methylaniline with propionyl chloride to form the amide intermediate.
- Step 2: Introduction of the propylamino group via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C) to favor the (S)-enantiomer .
- Step 3: Chiral resolution using high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase to isolate the (S)-enantiomer .
Analytical Validation:
- Nuclear Magnetic Resonance (NMR): Confirm the absence of racemic contamination by analyzing splitting patterns in H-NMR spectra (e.g., singlet for enantiomerically pure compounds) .
- Polarimetry: Measure optical rotation () to verify enantiomeric excess (>99% for pharmaceutical-grade purity) .
Basic: How does the stereochemistry of this compound influence its pharmacological activity?
Mechanistic Insight:
The (S)-enantiomer exhibits higher binding affinity to voltage-gated sodium channels compared to the (R)-form, as demonstrated in electrophysiological assays using rat dorsal root ganglion neurons. This stereospecificity reduces systemic toxicity while maintaining local anesthetic efficacy .
Supporting Data:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| IC (Na channel blockade) | 0.8 µM | 3.2 µM |
| LD (mouse, i.v.) | 59.9 mg/kg | 45.2 mg/kg |
Source: USP 35 Pharmacopeial Standards
Advanced: What strategies resolve enantiomers during synthesis, and how is enantiomeric excess quantified?
Methodology:
- Kinetic Resolution: Use chiral catalysts (e.g., Burkholderia cepacia lipase) to selectively hydrolyze the (R)-enantiomer, yielding >98% (S)-enantiomer .
- Chromatographic Separation: Optimize HPLC conditions (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min) for baseline separation (R(S) = 12.3 min; R(R) = 14.7 min) .
Quantification:
- Chiral Derivatization: React with Mosher’s acid chloride and analyze via F-NMR to determine enantiomeric ratio .
Advanced: How do structural modifications at the propylamino group affect target binding and metabolic stability?
Structure-Activity Relationship (SAR):
- Elongation of Alkyl Chain: Replacing propylamino with butylamino reduces metabolic clearance (CYP3A4-mediated oxidation) but decreases sodium channel affinity by 40% .
- Branching: tert-Butyl substitution improves lipid solubility (logP increases from 2.1 to 3.4) but introduces steric hindrance, lowering binding kinetics (k = 1.2 × 10 Ms vs. 2.5 × 10 Ms for parent compound) .
Experimental Design:
- Molecular Docking: Simulate interactions with sodium channel homology models (e.g., Nav1.7) using AutoDock Vina .
- In Vitro Metabolism: Incubate derivatives with human liver microsomes and quantify metabolites via LC-MS/MS .
Advanced: What HPLC conditions optimize separation of this compound from degradation products?
Chromatographic Protocol:
- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 20 mM) in gradient mode (30% → 70% acetonitrile over 20 min).
- Detection: UV at 230 nm; retention time = 8.2 min for parent compound .
Degradation Products Identified:
- Oxidation: Quinone derivatives (R = 10.5 min) under accelerated stability testing (40°C/75% RH) .
- Hydrolysis: N-(2-Methylphenyl)propionamide (R = 6.7 min) in acidic conditions (0.1 M HCl, 70°C) .
Advanced: What in vitro models elucidate the local anesthetic mechanism, and how does this compound compare to lidocaine?
Experimental Models:
- Patch-Clamp Electrophysiology: Measure sodium current inhibition in HEK293 cells expressing human Nav1.4 (IC = 0.9 µM vs. 2.1 µM for lidocaine) .
- Langendorff Heart Preparation: Assess cardiac toxicity; (S)-enantiomer shows 30% lower arrhythmogenic potential than racemic prilocaine at equianesthetic concentrations .
Comparative Pharmacokinetics:
| Parameter | (S)-Enantiomer | Lidocaine |
|---|---|---|
| Plasma t | 90 min | 120 min |
| Protein Binding | 85% | 70% |
| Vd (L/kg) | 1.2 | 1.5 |
Source: USP 35 and PubChem data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
